molecular formula C12H9N3O B1677136 Milrinon CAS No. 78415-72-2

Milrinon

Katalognummer: B1677136
CAS-Nummer: 78415-72-2
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: PZRHRDRVRGEVNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Milrinone primarily targets Phosphodiesterase III (PDE-III) . PDE-III is an enzyme that plays a crucial role in cardiac function and peripheral vasodilation . By inhibiting PDE-III, Milrinone increases the levels of cyclic adenosine monophosphate (cAMP) within cells .

Mode of Action

As a PDE-III inhibitor, Milrinone increases intracellular cAMP levels . This increase in cAMP leads to a series of biochemical reactions that result in positive inotropy (increased force of heart muscle contraction), positive lusitropy (increased rate of relaxation of the heart muscle), and vasodilation (widening of blood vessels) .

Biochemical Pathways

The increase in cAMP levels due to Milrinone’s action inhibits the breakdown of cAMP, leading to increased intracellular calcium levels . This results in stronger cardiac contractions and faster relaxation, improving the heart’s pumping action .

Pharmacokinetics

Milrinone has a bioavailability of 100% when administered intravenously . It is 70-80% protein-bound and is metabolized minimally in the liver . The elimination half-life of Milrinone is approximately 2.3 hours , and it is excreted in the urine, with 85% of the drug eliminated unchanged within 24 hours . Dose adjustment is required for patients with renal impairment .

Result of Action

The primary result of Milrinone’s action is an improvement in cardiac function. It increases the heart’s contractility and decreases pulmonary vascular resistance . This helps alleviate increased pressures (afterload) on the heart, thus improving its pumping action . Milrinone also induces vasodilation, which helps improve blood flow and reduces the workload on the heart .

Action Environment

The action of Milrinone can be influenced by several environmental factors. For instance, the drug’s clearance is reduced by 39.5% immediately after bypass surgery, and it takes about 12 hours for clearance to return to baseline . Additionally, Milrinone’s volume of distribution is greater at birth and decreases over the first few days of life . These factors can affect the drug’s efficacy and stability, and should be taken into account when administering Milrinone.

Zukünftige Richtungen

There is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . These current novel approaches to improving cardiac function provide the hope that such agents may soon be available . In the future, patients with advanced heart failure (HF) may no longer need chronic indwelling catheters to receive intravenous (IV) inotropic therapy .

Biochemische Analyse

Biochemical Properties

Milrinone plays a crucial role in biochemical reactions by inhibiting PDE-3, an enzyme responsible for the degradation of cAMP. By preventing the breakdown of cAMP, milrinone increases its intracellular concentration, leading to enhanced phosphorylation of various proteins involved in cardiac muscle contraction . Milrinone interacts with several biomolecules, including protein kinase A (PKA), which is activated by elevated cAMP levels. PKA phosphorylates key proteins in the heart muscle, thereby improving cardiac contractility and relaxation .

Cellular Effects

Milrinone exerts significant effects on various cell types, particularly cardiomyocytes. It enhances cardiac muscle contractility by increasing cAMP levels, which in turn activates PKA. This activation leads to the phosphorylation of proteins involved in calcium handling, such as phospholamban and the L-type calcium channel . Milrinone also influences cell signaling pathways, gene expression, and cellular metabolism by modulating cAMP levels. In endothelial cells, milrinone promotes vasodilation by increasing nitric oxide production .

Molecular Mechanism

At the molecular level, milrinone inhibits PDE-3, preventing the degradation of cAMP. The increased cAMP levels activate PKA, which phosphorylates various proteins involved in cardiac muscle contraction and relaxation . Milrinone’s positive inotropic effect is primarily due to the phosphorylation of phospholamban, which enhances calcium uptake into the sarcoplasmic reticulum, leading to improved cardiac muscle relaxation . Additionally, milrinone’s vasodilatory effect is mediated by the phosphorylation of myosin light chain kinase, which reduces vascular smooth muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of milrinone change over time. Milrinone is relatively stable, but its efficacy can diminish with prolonged use due to receptor desensitization and downregulation . In vitro studies have shown that milrinone maintains its positive inotropic and vasodilatory effects for up to 48 hours . Long-term use of milrinone in vivo has been associated with an increased risk of ventricular arrhythmias and sudden death .

Dosage Effects in Animal Models

The effects of milrinone vary with different dosages in animal models. At low doses, milrinone enhances cardiac contractility and promotes vasodilation without significant adverse effects . At high doses, milrinone can cause toxic effects, including hypotension and arrhythmias . Studies in animal models have shown that milrinone’s positive inotropic effects are dose-dependent, with a threshold effect observed at higher concentrations .

Metabolic Pathways

Milrinone is primarily excreted unchanged in the urine, with a minor fraction undergoing hepatic metabolism to form an inactive O-glucuronide metabolite . The major metabolic pathways for milrinone involve oxidative and conjugative processes, with glucuronidation being the primary pathway of biotransformation . Milrinone’s metabolism is influenced by renal function, and dose adjustments may be necessary in patients with impaired renal function .

Transport and Distribution

Milrinone is transported and distributed within cells and tissues primarily through passive diffusion . It has a volume of distribution of approximately 0.38-0.45 L/kg when administered intravenously . Milrinone binds to plasma proteins at a rate of 70-80%, which affects its distribution and bioavailability. The drug is rapidly distributed to cardiac and vascular tissues, where it exerts its pharmacological effects.

Analyse Chemischer Reaktionen

Milrinon durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Milrinon wird häufig mit anderen Phosphodiesterase-Hemmern verglichen, wie zum Beispiel:

Die Einzigartigkeit von this compound liegt in seiner Doppelfunktion als Inotrop und Vasodilatator, die umfassende Vorteile bei der Behandlung von akuter dekompensierter Herzinsuffizienz bietet .

Eigenschaften

IUPAC Name

6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRHRDRVRGEVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023324
Record name Milrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Milrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<1 mg/mL, 2.09e-01 g/L
Record name Milrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Heart failure is a condition characterized by the heart's inability to provide adequate perfusion to the peripheral tissues, resulting in systemic symptoms including pulmonary, gastrointestinal, renal, and cerebral dysfunction. Although the biochemical and physiological processes underlying heart failure complex and variable, one such physiological response regulated by the sympathetic nervous system involves the eventual downregulation of cardiac β-receptors, decreased catecholamine sensitivity, and a corresponding decrease in adenylyl-cyclase-mediated signalling pathways. Increased intracellular cAMP, mainly acting through protein kinase A, increases sarcolemmal calcium release through L-type calcium channels as well as calcium re-uptake mediated by phospholamban and troponin I; these actions correspond to positive inotropic and lusitropic effects, respectively. Milrinone is a partial competitive inhibitor of phosphodiesterase III (PDE-III), with a measured IC50 value of between 0.66 and 1.3 μM. As a PDE-III inhibitor, milrinone results in an increase in intracellular cAMP, responsible for its pharmacological effects, including positive inotropy, positive lusitropy, and vasodilation. As milrinone affects cAMP levels through PDE-III and not through β-adrenergic receptors, it is effective in patients who have downregulated or otherwise desensitized β-adrenergic receptors and can be administered together with β-agonists/antagonists.
Record name Milrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

78415-72-2
Record name Milrinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78415-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milrinone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078415722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name milrinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Milrinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Milrinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILRINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU9YAX04C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Milrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>300 °C, > 300 °C
Record name Milrinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milrinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014380
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The process according to claim 1 where 4-pyridinylmethyl methyl ketone and ethoxymethylenemalononitrile are refluxed in ethanol to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In another of its aspects the invention resides in the process which comprises reacting 2-(lower-alkoxy)-1-(pyridinyl)ethenyl lower-alkyl ketone of formula II with cyanoacetamide or malonamide in the presence of a condensing agent and neutralizing the reaction mixture to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile or 1,2-dihydro-6-R-2-oxo-5-PY-nicotinamide of formula III, where R, R', PY and Q have the meanings given for formula III. In preferred embodiments 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl(or ethyl) ketone is reacted with cyanoacetamide or malonamide in the presence of an alkali lower-alkoxide, preferably sodium methoxide, and then the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]nicotinonitrile or 1,2-dihydro-6-methyl(or ethyl)-2-oxo-5-[4(or 3)-pyridinyl]nicotinamide, respectively. In a particularly preferred embodiment 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is reacted with cyanoacetamide in the presence of sodium methoxide and the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl-2-oxo-5-(4 -pyridinyl)nicotinonitrile.
Name
2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Another aspect of the invention resides in the second step of the above process, that is, the reaction of said ketone of formula II with malononitrile in a lower-alkanol to produce 1,2-dihydro-6-R-2-oxo-5-PY-nicotinonitrile of formula III. In a preferred embodiment of this aspect, 2-ethoxy(or methoxy)-1-(4- or 3-pyridinyl)ethenyl methyl(or ethyl) ketone is reacted with malononitrile in ethanol to produce 1,2-dihydro-6-methyl(or ethyl)-5-[4(or 3)-pyridinyl]nicotinonitrile. In a particularly preferred embodiment, 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is refluxed with malononitrile in ethanol to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Name
2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The process according to claim 4 where 2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is reacted with cyanoacetamide in the presence of at least a molar equivalent quantity of sodium hydroxide per mole of cyanoacetamide in methanol and the reaction mixture is neutralized to produce 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile.
Name
2-ethoxy-1-(4-pyridinyl)ethenyl methyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Milrinone
Reactant of Route 2
Milrinone
Reactant of Route 3
Reactant of Route 3
Milrinone
Reactant of Route 4
Reactant of Route 4
Milrinone
Reactant of Route 5
Reactant of Route 5
Milrinone
Reactant of Route 6
Reactant of Route 6
Milrinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.